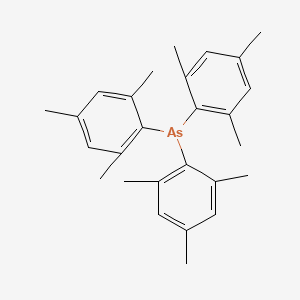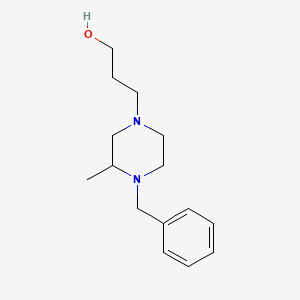![molecular formula C11H18FN3O5 B14173104 1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole CAS No. 922502-74-7](/img/structure/B14173104.png)
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole is a synthetic compound with the molecular formula C11H18FN3O5 and a molecular weight of 291.276 g/mol . This compound is characterized by its unique structure, which includes a nitroimidazole core and a fluoroethoxyethoxyethoxyethyl side chain.
準備方法
The synthesis of 1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole typically involves a two-step process . The first step includes the coupling of the ditosylate of di-, tri-, or tetraethylene glycol with 2-nitroimidazole. This is followed by a fluoride substitution reaction to introduce the fluoroethoxy group. The reaction conditions are optimized to achieve high yields, and the final product is purified using standard chromatographic techniques .
化学反応の分析
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluoroethoxy groups can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like thiols for substitution, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole has several scientific research applications:
Medical Imaging: It is used as a potential hypoxia PET marker due to its ability to selectively accumulate in hypoxic tissues.
Cancer Research: The compound’s ability to target hypoxic cells makes it valuable in studying tumor microenvironments and developing targeted cancer therapies.
Radiopharmaceuticals: It is labeled with radioactive isotopes for use in positron emission tomography (PET) imaging, providing insights into various physiological and pathological processes.
作用機序
The mechanism of action of 1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole involves its selective accumulation in hypoxic tissues. The nitroimidazole moiety undergoes bioreduction in the absence of oxygen, leading to the formation of reactive intermediates that bind to cellular macromolecules. This selective binding allows for the visualization of hypoxic regions using PET imaging . The molecular targets include hypoxia-inducible factors and other proteins involved in cellular responses to low oxygen levels .
類似化合物との比較
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole can be compared with other nitroimidazole derivatives, such as:
1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-1H-nitroimidazole: Similar structure but with different substitution patterns.
1-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole: Lacks the fluoro group, affecting its chemical properties and applications.
1-(2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole: Contains a methoxy group instead of a fluoro group, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable tool in medical imaging and cancer research .
特性
CAS番号 |
922502-74-7 |
|---|---|
分子式 |
C11H18FN3O5 |
分子量 |
291.28 g/mol |
IUPAC名 |
1-[2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethyl]-2-nitroimidazole |
InChI |
InChI=1S/C11H18FN3O5/c12-1-5-18-7-9-20-10-8-19-6-4-14-3-2-13-11(14)15(16)17/h2-3H,1,4-10H2 |
InChIキー |
DXMMIBVRHCJEJK-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCOCCOCCOCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


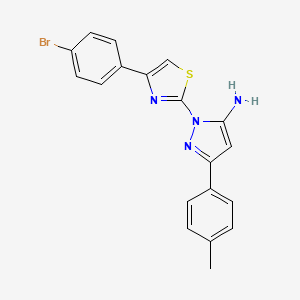
![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
methanone](/img/structure/B14173052.png)
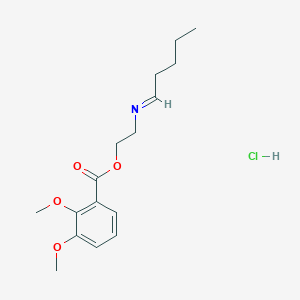
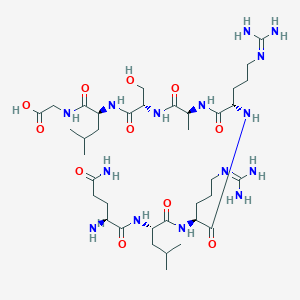

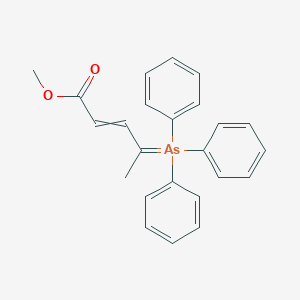
![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)
